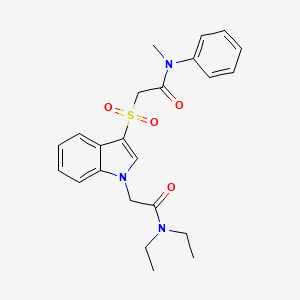

2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-methyl-N-phenylacetamide

Description

This compound features a sulfonyl bridge linking a substituted indole core to an N-methyl-N-phenylacetamide moiety. The indole ring is further modified with a diethylamino-2-oxoethyl group at the 1-position. The sulfonyl group enhances stability and hydrogen-bonding capacity, while the diethylamino and N-methyl-N-phenyl substituents likely influence lipophilicity and target selectivity .

Properties

IUPAC Name |

N,N-diethyl-2-[3-[2-(N-methylanilino)-2-oxoethyl]sulfonylindol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S/c1-4-25(5-2)22(27)16-26-15-21(19-13-9-10-14-20(19)26)31(29,30)17-23(28)24(3)18-11-7-6-8-12-18/h6-15H,4-5,16-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDQMJOXWSAYSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N(C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-methyl-N-phenylacetamide is a member of the indole-based sulfonamide class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 392.5 g/mol. Its structural characteristics include an indole ring system, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that indole derivatives often exhibit significant antimicrobial properties. The specific compound in focus has shown promising results against various bacterial strains, particularly those resistant to conventional antibiotics.

2. Antifungal Activity

Studies have demonstrated that related compounds in the phenylacetamide class possess antifungal activity against strains such as Candida albicans and Candida parapsilosis. For instance, the minimum inhibitory concentration (MIC) for related phenylacetamides was found to range from 128 to 256 µg/mL, indicating effective antifungal properties .

3. Analgesic Properties

Compounds structurally related to this sulfonamide have been evaluated for analgesic effects using models such as the Eddy hot plate test in rodents. The results indicated that certain derivatives exhibited significant analgesic activity comparable to standard analgesics like Diclofenac .

4. Anticancer Potential

Indole derivatives are also being investigated for their anticancer properties. Preliminary studies suggest that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : The sulfonamide group may interact with bacterial enzymes, disrupting essential metabolic pathways.

- Membrane Disruption : Some studies suggest that related compounds may affect fungal cell membranes, although specific interactions with ergosterol were not observed in all cases .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of similar compounds:

Scientific Research Applications

Research indicates that this compound possesses several biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For example, one study demonstrated effective inhibition against Xanthomonas oryzae, a plant pathogen, causing notable cell membrane disruption.

- Anti-inflammatory Effects : In vitro studies using RAW264.7 macrophages revealed that the compound can inhibit the production of TNF-α in a dose-dependent manner, suggesting potential applications in treating inflammatory diseases.

- Cytotoxicity Against Cancer Cells : Investigations into the cytotoxic effects of similar compounds have indicated selective toxicity toward cancer cell lines while sparing normal cells. This property makes it a candidate for further development in cancer therapy.

Case Study 1: Antibacterial Efficacy

A study evaluated the efficacy of an indole derivative against Xanthomonas oryzae. The compound caused significant morphological changes in bacterial cells upon treatment, as evidenced by scanning electron microscopy (SEM) images.

Case Study 2: Anti-inflammatory Mechanisms

In a model of inflammation using RAW264.7 macrophages, the compound was tested for its ability to inhibit TNF-α production. Results indicated a dose-dependent inhibition, with higher concentrations leading to more substantial reductions in inflammatory markers.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. However, further toxicological assessments are necessary to ensure safety for clinical use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous indole-acetamide derivatives:

Key Structural and Functional Insights

Sulfonyl vs. Thio/Sulfinyl Linkers: The target compound’s sulfonyl group offers greater oxidative stability compared to thio/sulfinyl analogs, which may degrade under physiological conditions .

Substituent Effects: Diethylamino-2-oxoethyl: Introduces basicity and moderate lipophilicity, contrasting with adamantane-containing derivatives (), which exhibit high hydrophobicity and rigidity. N-Methyl-N-phenylacetamide: The bulkier aromatic substituent may hinder membrane permeability compared to simpler acetamides (e.g., ), but could improve selectivity for protein-binding pockets .

Synthetic Complexity :

- Adamantane-functionalized derivatives () require specialized reagents (Mn-BuLi), increasing synthetic difficulty. In contrast, the target compound’s synthesis likely involves standard sulfonylation and amidation steps, though exact protocols are unspecified.

Pharmacological Potential: While anti-RSV activity is noted for sulfinyl/thio analogs (), the target compound’s diethylamino group may confer distinct interactions with viral or cellular targets. Trifluoromethyl and chlorobenzoyl groups in highlight the role of electron-withdrawing substituents in enhancing binding affinity .

Q & A

Q. Key Parameters :

- Temperature : Alkylation steps often require reflux (70–100°C), while sulfonation may proceed at 0–5°C to avoid side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity in sulfonation and coupling steps .

- Purity monitoring : Intermediate purification via column chromatography or recrystallization is critical to prevent carryover impurities .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) between experimental and computational models for this compound?

Advanced Research Question

Discrepancies often arise from:

- Conformational flexibility : The diethylamino and phenyl groups may adopt multiple rotamers, leading to split signals in experimental NMR. Computational models (DFT) can simulate dominant conformers but may overlook minor populations .

- Solvent effects : Experimental IR spectra in solid state (KBr pellet) vs. computational gas-phase models may show shifts in carbonyl (C=O) stretches. Correct for solvent polarity in simulations using COSMO-RS or SMD models .

Q. Methodology :

- Compare experimental NMR/IR with ab initio calculations (e.g., Gaussian09) using B3LYP/6-311+G(d,p) basis sets.

- Use 2D NMR (HSQC, HMBC) to resolve ambiguous assignments, particularly for overlapping indole and sulfonyl protons .

What strategies optimize yield and purity during the final acetamide coupling step?

Advanced Research Question

Common challenges include low coupling efficiency and byproduct formation. Optimization approaches:

- Catalyst screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Ullmann-type couplings or copper(I) iodide for azide-alkyne cycloadditions in triazole-containing analogues .

- Stoichiometry control : Maintain a 1.2:1 molar ratio of sulfonated indole to acetamide derivative to drive the reaction to completion .

- Workup protocols : Employ aqueous extraction (e.g., NaHCO₃ wash) to remove unreacted acidic intermediates, followed by HPLC purification (C18 column, acetonitrile/water gradient) .

How should researchers design assays to evaluate the biological activity of this compound, given structural similarities to known bioactive indole derivatives?

Basic Research Question

Leverage structural motifs shared with antimicrobial or anticancer indole-acetamides:

- Antimicrobial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .

- Kinase inhibition screening : Use fluorescence-based assays (e.g., ADP-Glo™) to target tyrosine kinases, given the sulfonyl group’s potential ATP-binding pocket interactions .

- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

What analytical techniques are most reliable for characterizing this compound’s stability under varying storage conditions?

Advanced Research Question

- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at −20°C in amber vials to prevent photodegradation .

- Hydrolytic stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect hydrolysis of the sulfonyl or acetamide groups .

- Light sensitivity : Monitor UV-vis spectra (200–800 nm) before/after exposure to UV light (e.g., 254 nm for 24 hours) .

How can computational methods aid in predicting the reactivity of this compound in novel chemical transformations?

Advanced Research Question

- Reactivity mapping : Use DFT calculations (e.g., Fukui functions) to identify electrophilic (sulfonyl group) and nucleophilic (indole C2 position) sites .

- Transition state modeling : Simulate SN2 reactions at the acetamide nitrogen with Spartan20 software to predict activation energies .

- Machine learning : Train models on PubChem data for analogous indole-sulfonamides to forecast reaction outcomes (e.g., yield, byproducts) .

What are the common pitfalls in interpreting mass spectrometry (MS) data for this compound, and how can they be mitigated?

Basic Research Question

- Fragmentation patterns : The sulfonyl group may cleave preferentially, leading to misassignment of the molecular ion. Use high-resolution MS (HRMS, Q-TOF) to distinguish between [M+H]⁺ and fragments .

- Adduct formation : Sodium/potassium adducts ([M+Na]⁺, [M+K]⁺) can obscure the true molecular ion. Add 0.1% formic acid to the mobile phase to suppress adducts .

How do structural modifications (e.g., substituents on the phenyl ring) influence the compound’s physicochemical properties?

Advanced Research Question

- LogP optimization : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance solubility. Calculate partition coefficients using ChemAxon or ACD/Labs .

- Crystallinity : Methyl or methoxy groups improve crystal packing, as shown in XRD studies of similar N-phenylacetamides .

- Bioavailability : Replace diethylamino with piperidine to reduce steric hindrance and improve membrane permeability, guided by molecular dynamics simulations .

What statistical approaches are recommended for analyzing contradictory bioactivity data across replicate experiments?

Advanced Research Question

- Multivariate analysis : Apply PCA to identify outliers in dose-response datasets (e.g., aberrant IC₅₀ values) .

- Bayesian modeling : Estimate credible intervals for MIC values using Stan or PyMC3 to account for assay variability .

- Dose-response curve fitting : Use nonlinear regression (GraphPad Prism) with constraints on Hill slopes to harmonize replicate data .

How can researchers validate the proposed mechanism of action for this compound in biological systems?

Advanced Research Question

- Target engagement assays : Use SPR (surface plasmon resonance) to measure binding affinity to putative targets (e.g., kinases) .

- CRISPR-Cas9 knockouts : Generate cell lines lacking the suspected target protein and assess compound efficacy loss .

- Metabolomics : Perform LC-MS-based profiling to track downstream metabolic changes (e.g., ATP depletion in kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.